N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with guanidine to form the pyrimidine core.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions. This step often requires the use of dimethylamine and appropriate catalysts to achieve high yields.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the pyrimidine intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity.
Protein Binding: It interacts with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(pyridin-2-yl)benzenesulfonamide
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of a dimethylamino group and a benzenesulfonamide moiety. This structural feature imparts distinct electronic properties and enhances its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-11-5-6-13(9-12(11)2)22(20,21)17-10-14-16-8-7-15(18-14)19(3)4/h5-9,17H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFHNSJONXJSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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